![molecular formula C13H16N2O4S2 B2503211 5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide CAS No. 2034209-27-1](/img/structure/B2503211.png)
5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide
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Description
5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and chronic pain.
Scientific Research Applications
Synthesis and Chemical Characterization
Research into the synthesis and characterization of similar compounds, such as various cephem derivatives and beta-lactamase inhibitors, highlights the importance of these processes in developing new therapeutic agents. The synthesis of novel cephalosporin derivatives used as carriers for a range of drugs (Blau et al., 2008) and the characterization of beta-lactamase inhibitors (English et al., 1978) are pivotal for advancing our understanding of these compounds' roles in treating bacterial infections.
Receptor Binding and Pharmacological Evaluation
The study of receptor binding and the pharmacological evaluation of benzamides and thiadiazoles, similar in structure to the compound , reveals their potential in modulating neurotransmitter activity and offering therapeutic benefits. For instance, compounds designed to bind to the serotonin-3 (5-HT3) receptor have shown potential as potent serotonin receptor antagonists, indicating their utility in managing conditions like irritable bowel syndrome and nausea (Kuroita et al., 1996). Similarly, the design and synthesis of novel 1,2,4-thiadiazoles have been explored for their muscarinic activities, providing insights into their potential applications in treating neurological disorders (Macleod et al., 1990).
Antimicrobial and Anticonvulsant Properties
The antimicrobial screening of sulfonamides containing benzaldehyde and benzoic acid scaffolds (Krátký et al., 2012) and the evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors for their anticonvulsant properties (Faizi et al., 2017) showcase the diverse therapeutic applications of these chemical classes. Such studies pave the way for developing new treatments for infectious diseases and seizure disorders, respectively.
properties
IUPAC Name |
2-methoxy-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-19-12-3-2-10(5-11(12)13(14)16)21(17,18)15-6-9-4-8(15)7-20-9/h2-3,5,8-9H,4,6-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYKJCXJCCRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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